PNMT Inhibition: Geminal Cyclopentanol vs. Chain Analog
1-(Aminomethyl)cyclopentanol (the free base of the hydrochloride salt) exhibits an IC₅₀ of 1,000,000 nM against phenylethanolamine N-methyltransferase (PNMT), whereas the chain analog 2-amino-1-cyclopentyl-ethanol shows an IC₅₀ of 446,000 nM [1][2]. Although both compounds are weak inhibitors, the 2.24-fold difference in IC₅₀ demonstrates that the geminal amino-alcohol geometry on the cyclopentane ring modulates PNMT active-site recognition differently from the 1,2-amino-alcohol arrangement.
| Evidence Dimension | PNMT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000,000 nM (1 mM) |
| Comparator Or Baseline | 2-Amino-1-cyclopentyl-ethanol: IC₅₀ = 446,000 nM |
| Quantified Difference | Target compound is 2.24-fold less potent (higher IC₅₀) than the chain analog |
| Conditions | In vitro PNMT inhibition assay; radiochemical detection; enzyme source not specified in BindingDB entry |
Why This Matters
This head-to-head enzymatic data confirms that the 1,1-geminal substitution pattern produces a distinct structure-activity relationship (SAR) compared to the 1,2-chain analog, enabling researchers to probe steric and conformational requirements of the PNMT active site—a differentiation that directly informs compound selection for adrenergic target studies.
- [1] BindingDB. BDBM50028847: 1-Aminomethyl-cyclopentanol (CHEMBL18666). IC50 against PNMT: 1.00E+6 nM. Retrieved 2026-04-25. View Source
- [2] BindingDB. BDBM50028825: 2-Amino-1-cyclopentyl-ethanol (CHEMBL18982). IC50 against PNMT: 446,000 nM. Retrieved 2026-04-25. View Source
